molecular formula C8H8FNO3 B13358367 4-Fluoro-3-methyl-5-nitrobenzyl alcohol

4-Fluoro-3-methyl-5-nitrobenzyl alcohol

Katalognummer: B13358367
Molekulargewicht: 185.15 g/mol
InChI-Schlüssel: WJGCECBVJJDSOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-methyl-5-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group

Synthetic Routes and Reaction Conditions:

    Reduction of 4-Fluoro-3-methyl-5-nitrobenzaldehyde: One common method to prepare this compound involves the reduction of 4-Fluoro-3-methyl-5-nitrobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

    Hydrogenation of 4-Fluoro-3-methyl-5-nitrobenzoic acid: Another method involves the hydrogenation of 4-Fluoro-3-methyl-5-nitrobenzoic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reduction processes using efficient and cost-effective reducing agents and catalysts. The choice of solvent and reaction conditions is optimized to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 4-Fluoro-3-methyl-5-nitrobenzaldehyde or 4-Fluoro-3-methyl-5-nitrobenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid (HCl).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), tin(II) chloride (SnCl2), and iron powder.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products:

    Oxidation: 4-Fluoro-3-methyl-5-nitrobenzaldehyde, 4-Fluoro-3-methyl-5-nitrobenzoic acid.

    Reduction: 4-Fluoro-3-methyl-5-aminobenzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-methyl-5-nitrobenzyl alcohol has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Analytical Chemistry: The compound can be used as a reference standard or reagent in analytical methods for detecting and quantifying related substances.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzyl alcohol depends on its specific application and the chemical reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups (fluorine, nitro, and hydroxyl groups). These interactions can lead to changes in molecular pathways, such as enzyme inhibition or activation, receptor binding, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

    4-Fluoro-3-nitrobenzyl alcohol: Similar structure but lacks the methyl group.

    4-Fluoro-3-methylbenzyl alcohol: Similar structure but lacks the nitro group.

    3-Methyl-5-nitrobenzyl alcohol: Similar structure but lacks the fluorine atom.

Uniqueness: 4-Fluoro-3-methyl-5-nitrobenzyl alcohol is unique due to the presence of all three substituents (fluorine, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H8FNO3

Molekulargewicht

185.15 g/mol

IUPAC-Name

(4-fluoro-3-methyl-5-nitrophenyl)methanol

InChI

InChI=1S/C8H8FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-3,11H,4H2,1H3

InChI-Schlüssel

WJGCECBVJJDSOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.